molecular formula C19H22N4OS2 B6082145 4-oxo-1-phenyl-N-(2-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-8-carbothioamide

4-oxo-1-phenyl-N-(2-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-8-carbothioamide

Katalognummer B6082145
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: BOPYKYXLJWLBFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-oxo-1-phenyl-N-(2-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-8-carbothioamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound belongs to the class of spirocyclic compounds and has a unique structure that makes it a promising candidate for further research.

Wirkmechanismus

The mechanism of action of 4-oxo-1-phenyl-N-(2-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-8-carbothioamide involves the inhibition of BTK, which is a critical enzyme involved in the B-cell receptor (BCR) signaling pathway. BTK is essential for the survival and proliferation of B-cells, which are the cells responsible for producing antibodies in the body. By inhibiting BTK, this compound can block the activation of B-cells and prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies, with a favorable safety profile. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of tumor cells. This compound has also been shown to have anti-inflammatory effects, which may help to reduce the symptoms of autoimmune diseases such as rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-oxo-1-phenyl-N-(2-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-8-carbothioamide in lab experiments include its high potency and selectivity for BTK, which makes it a useful tool for studying the BCR signaling pathway and its role in cancer and autoimmune diseases. However, the main limitation of using this compound is its complex synthesis method, which may limit its availability and increase its cost.

Zukünftige Richtungen

There are several future directions for research on 4-oxo-1-phenyl-N-(2-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-8-carbothioamide, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in the treatment of various types of cancer and autoimmune diseases.
2. Development of new synthetic routes for this compound to improve its yield and reduce its cost.
3. Investigation of the mechanism of action of this compound in more detail, including its effects on other signaling pathways and cellular processes.
4. Development of new derivatives of this compound with improved pharmacological properties, such as increased selectivity or reduced toxicity.
5. Evaluation of the potential of this compound in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity.

Synthesemethoden

The synthesis of 4-oxo-1-phenyl-N-(2-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-8-carbothioamide involves a multi-step process that starts with the reaction of 2-thiophenemethanamine with 4-bromoacetophenone to form the intermediate compound, which is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the final product. The synthesis method is complex and requires careful optimization to achieve high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

4-oxo-1-phenyl-N-(2-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-8-carbothioamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway that regulates the growth and survival of cancer cells. This compound has also been shown to have potent anti-inflammatory and immunomodulatory effects, which may further enhance its therapeutic potential.

Eigenschaften

IUPAC Name

4-oxo-1-phenyl-N-(thiophen-2-ylmethyl)-1,3,8-triazaspiro[4.5]decane-8-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS2/c24-17-19(23(14-21-17)15-5-2-1-3-6-15)8-10-22(11-9-19)18(25)20-13-16-7-4-12-26-16/h1-7,12H,8-11,13-14H2,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPYKYXLJWLBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)C(=S)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.